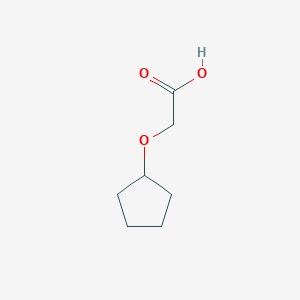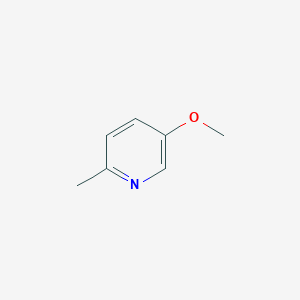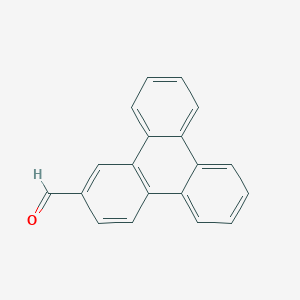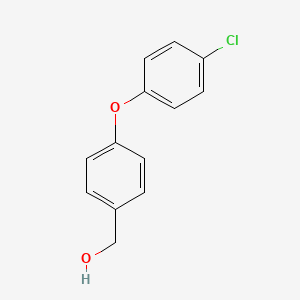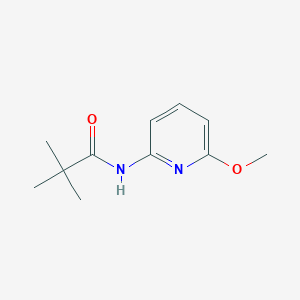
N-(6-Methoxypyridin-2-yl)pivalamide
Übersicht
Beschreibung
“N-(6-Methoxypyridin-2-yl)pivalamide” is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “N-(6-Methoxypyridin-2-yl)pivalamide” can be represented by the SMILES string COc1ncccc1NC(=O)C(C)(C)C . This indicates that the molecule contains a methoxy group (OCH3) attached to a pyridine ring, which is further connected to a pivalamide group (C©©C=O) via a nitrogen atom .
Physical And Chemical Properties Analysis
“N-(6-Methoxypyridin-2-yl)pivalamide” is a solid substance . It has a molecular weight of 208.26 g/mol . The compound’s InChI code is 1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-12-9(8)15-4/h5-7H,1-4H3,(H,13,14) .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of 1,7-Naphthyridines : N-(6-Methoxypyridin-2-yl)pivalamide is involved in the synthesis of 2,4,8-trisubstituted 1,7-naphthyridines, which are synthesized from commercially available 3-aminopyridine. This compound serves as a key intermediate in the reaction with organolithiums (Kobayashi et al., 2010).
Formation of Novel Compounds for Cystic Fibrosis Therapy : A specific derivative of N-(6-Methoxypyridin-2-yl)pivalamide demonstrated significant activity in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This indicates its potential in developing therapies for cystic fibrosis (Yu et al., 2008).
Unexpected Lithiation Sites : Research on the lithiation of N-(2-methoxybenzyl)pivalamide, a related compound, showed unexpected results regarding the sites of lithiation, indicating the complexity and variability in chemical reactions involving similar structures (Smith, El‐Hiti, & Hegazy, 2009).
Antagonist of the Alpha(v)Beta(3) Receptor : A compound structurally related to N-(6-Methoxypyridin-2-yl)pivalamide was identified as a potent antagonist of the alpha(v)beta(3) receptor, suggesting its potential for clinical development in the treatment of conditions like osteoporosis (Hutchinson et al., 2003).
Biological Applications and Pharmacological Research
Anti-Atopic Dermatitis Activity : A derivative of N-(6-Methoxypyridin-2-yl)pivalamide exhibited anti–atopic dermatitis activity, showcasing its therapeutic potential in inflammation-related conditions (Song et al., 2014).
Antibacterial Evaluation : The nucleophilic behavior of a related compound towards active electrophilic compounds was studied, and its antibacterial properties were evaluated, indicating its potential use in developing new antibacterial agents (Al-Romaizan, 2019).
Antitumor Activity in Non-Small Cell Lung Cancer : DFX117, a compound structurally related to N-(6-Methoxypyridin-2-yl)pivalamide, was shown to have antitumor activity against non-small cell lung cancer, suggesting the relevance of similar compounds in cancer treatment (Fan et al., 2019).
Cytotoxic and Clastogenic Activities : Studies on the cytotoxicity and photo-enhanced cytotoxicity of 3,6-di-substituted acridines, including derivatives of N-(6-Methoxypyridin-2-yl)pivalamide, revealed potential as candidates for anticancer chemotherapy (Benchabane et al., 2009).
Safety and Hazards
The safety information available for “N-(6-Methoxypyridin-2-yl)pivalamide” indicates that it may be harmful if swallowed and may cause eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .
Eigenschaften
IUPAC Name |
N-(6-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEDXSWGTZESPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590344 | |
| Record name | N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Methoxypyridin-2-yl)pivalamide | |
CAS RN |
851102-40-4 | |
| Record name | N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

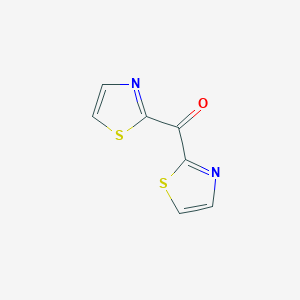
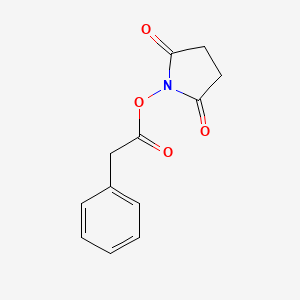
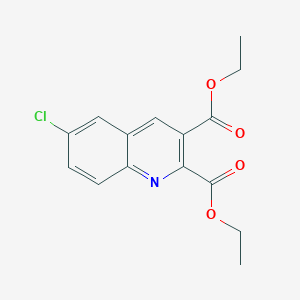
![Ethyl oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1356523.png)
